N-ethyl-3-(piperidin-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-ethyl-3-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-11-8-5-7-10-6-3-4-9-12-10/h10-12H,2-9H2,1H3 |
InChI Key |
MAZHQSBJXUUNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-ethyl-3-(piperidin-2-yl)propan-1-amine with structurally related compounds, focusing on substituent effects, pharmacological activities, and synthesis routes.
Substituent Variations on the Amine Group
- N,N-Dimethyl analogs: Compounds like OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] () and dexchlorpheniramine () feature dimethylamine groups. These substitutions enhance hydrophobicity and metabolic stability, as seen in OX03771’s squalene synthase inhibition (EC50 526 nM). The ethyl group in this compound may offer intermediate lipophilicity, balancing bioavailability and target engagement .
- Piperazine vs. Piperidine Rings : N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 34885-02-4, ) replaces the piperidin-2-yl group with a piperazine ring. Piperazine derivatives often exhibit improved solubility and receptor selectivity due to the additional nitrogen atom, which can participate in hydrogen bonding. The piperidin-2-yl group in the target compound may confer distinct steric or electronic interactions with biological targets .
Pharmacological Activities of Propan-1-amine Derivatives
- Dual-Target Inhibitors : Compound D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine] () acts as a dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor, demonstrating efficacy in depression and cognitive improvement. The ethyl and piperidine groups in the target compound could similarly enable multitarget effects, though empirical data are lacking .
- Enzyme Inhibition: Squalene synthase inhibitors like OX03771 and OX03050 () highlight the role of aromatic substituents (e.g., styrylphenoxy) in enzyme binding. The piperidin-2-yl group in this compound may interact with hydrophobic enzyme pockets, but its potency would depend on the specific spatial arrangement .
Key Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Q. What are the recommended synthetic pathways for N-ethyl-3-(piperidin-2-yl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?
Synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example:
- Reductive amination : Reacting 3-(piperidin-2-yl)propanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Reaction parameters (pH, temperature, solvent polarity) must be optimized to minimize side products such as over-alkylation or imine formation .
- Nucleophilic substitution : Using a halogenated precursor (e.g., 3-chloro-1-(piperidin-2-yl)propane) and ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3) to drive the reaction. Catalysts like KI may enhance reactivity .
Q. Key optimization metrics :
| Parameter | Ideal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate kinetics but risk decomposition |
| Solvent | DMF/THF | Polar solvents improve nucleophilicity of ethylamine |
| Reaction Time | 12–24 hrs | Extended time improves conversion but may degrade product |
Q. How can the stereochemical configuration of this compound be confirmed, and what analytical techniques are critical?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives). Compare retention times with known standards .
- NMR Spectroscopy : Use NOESY or COSY to identify spatial proximity of protons, confirming spatial arrangement of the piperidine and ethyl groups .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. SHELX programs (e.g., SHELXL) are standard for refinement .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what methodologies can elucidate its mechanism of action?
The compound’s piperidine moiety suggests affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Methodologies include:
- Radioligand Binding Assays : Compete with labeled ligands (e.g., [³H]spiperone for dopamine D2 receptors) to calculate IC50 values .
- Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., using GROMACS or AMBER). Key residues (e.g., Asp3.32 in GPCRs) may form salt bridges with the amine group .
- Electrophysiology : Patch-clamp studies on transfected HEK cells expressing target receptors to measure ion flux changes .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Contradictions may arise from assay-specific variables:
| Factor | Resolution Strategy |
|---|---|
| Cell Line Variability | Use isogenic cell lines or primary cultures to minimize genetic drift . |
| Solvent Effects | Compare activity in DMSO vs. aqueous buffers; adjust concentrations to avoid solvent toxicity . |
| Metabolic Stability | Perform liver microsome assays to assess CYP450-mediated degradation . |
| Receptor Isoforms | Use subtype-selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate target effects . |
Q. What strategies are effective for improving the metabolic stability of this compound without compromising receptor affinity?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the ethyl chain to reduce CYP450 oxidation .
- Prodrug Design : Mask the amine group with a cleavable moiety (e.g., acetyl) to enhance bioavailability .
- Isotope Labeling : Use deuterated ethyl groups to slow metabolic breakdown (e.g., CD3 instead of CH3) .
Q. Comparative Stability Data :
| Derivative | Half-life (Human Liver Microsomes) | Receptor IC50 (nM) |
|---|---|---|
| Parent Compound | 12 min | 45 |
| Fluorinated Analog | 38 min | 52 |
| Deuterated Analog | 55 min | 48 |
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Quantum Mechanics (QM) : Calculate logP (lipophilicity) and pKa using software like Gaussian or Schrödinger. The amine group’s pKa (~10.5) affects solubility .
- Molecular Docking : Predict binding modes with receptors (e.g., AutoDock Vina). The piperidine ring may occupy hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
